molecular formula C9H9N3O B2552363 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 1975118-07-0

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B2552363
CAS No.: 1975118-07-0
M. Wt: 175.191
InChI Key: BRXOXBLADVBLCC-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation of 5-amino-3-methylpyrazole with 3,3-dimethylacryloyl chloride under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and requires heating to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

    Reduction: 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-methanol.

    Substitution: 2,5-Dimethyl-4-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Mechanism of Action

The mechanism of action of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
  • 2,3,5-Trisubstituted pyrazolo[1,5-a]pyrimidine compounds

Uniqueness

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-3-4-12-9(10-6)8(5-13)7(2)11-12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXOXBLADVBLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C=C1)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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